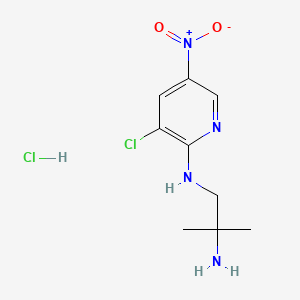
N1-(3-chloro-5-nitropyridin-2-yl)-2-methylpropane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-chloro-5-nitropyridin-2-yl)-2-methylpropane-1,2-diamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with chlorine and nitro groups, as well as a methylpropane-1,2-diamine moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloro-5-nitropyridine and 2-methylpropane-1,2-diamine.
Reaction Conditions: The reaction involves nucleophilic substitution where the amine group attacks the pyridine ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under reflux conditions.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The reaction conditions are optimized for scale-up, ensuring consistent quality and yield.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis to enhance efficiency and control over the reaction parameters.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form a nitrate ester.
Reduction: The nitro group can be reduced to an amine group, resulting in a different compound.
Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of nitrate esters.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyridine ring can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N2-(3-nitropyridin-2-yl)ethane-1,2-diamine
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness: N1-(3-chloro-5-nitropyridin-2-yl)-2-methylpropane-1,2-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpropane-1,2-diamine group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-N-(3-chloro-5-nitropyridin-2-yl)-2-methylpropane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O2.ClH/c1-9(2,11)5-13-8-7(10)3-6(4-12-8)14(15)16;/h3-4H,5,11H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRASSNFVJJNPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=N1)[N+](=O)[O-])Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

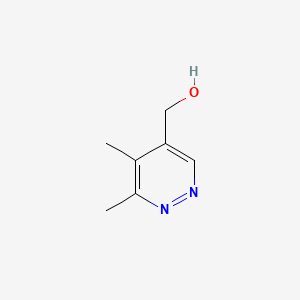
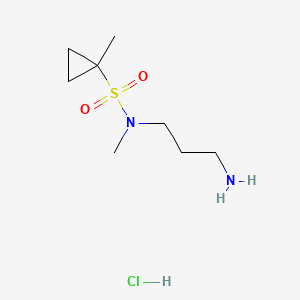
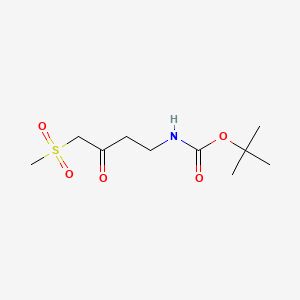
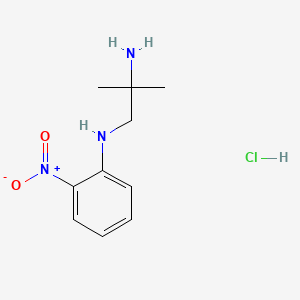
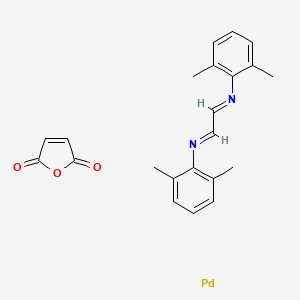
![2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B6607137.png)
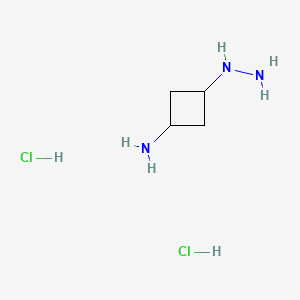
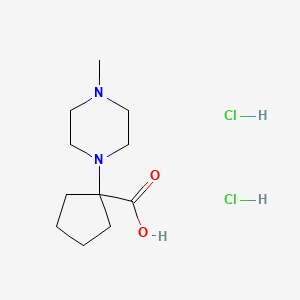
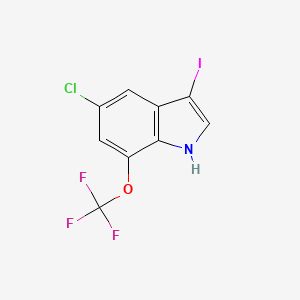
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride](/img/structure/B6607186.png)
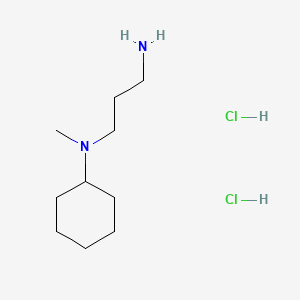
![1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide](/img/structure/B6607196.png)
![rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylicacidhydrochloride,trans](/img/structure/B6607202.png)
